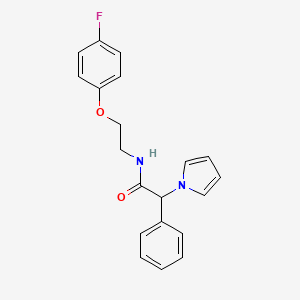

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the 4-fluorophenoxyethyl group: This can be done through a nucleophilic substitution reaction, where a halogenated phenoxyethyl compound reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical attributes:

- Molecular Formula : C21H22FN3O

- Molecular Weight : 351.4 g/mol

- IUPAC Name : N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Enzyme Inhibition

This compound has shown potential as an inhibitor of elastase, an enzyme involved in tissue remodeling and inflammation. Inhibiting elastase may have therapeutic implications for conditions like chronic obstructive pulmonary disease (COPD) and emphysema.

Methods : Molecular docking studies confirmed that the compound binds within the active region of elastase, indicating its potential utility in treating related diseases.

Antioxidant Activity

The compound exhibits promising antioxidant properties, which are crucial for protecting cells from oxidative damage caused by free radicals.

Methods : Testing using the DPPH radical scavenging assay revealed that it scavenged approximately 80% of DPPH radicals, showcasing its effectiveness as an antioxidant.

DNA Interaction Studies

Understanding how this compound interacts with DNA is vital for drug development and gene regulation studies.

Methods : Investigations utilizing Density Functional Theory (DFT), molecular docking, UV-visible spectroscopy, and viscosity measurements demonstrated that the compound binds spontaneously and reversibly with DNA through a mixed binding mode.

Case Study 1: Elastase Inhibition

A study focused on the inhibition of elastase by this compound reported significant results. The compound was found to effectively inhibit elastase activity in vitro, suggesting its potential use in treating inflammatory diseases.

| Parameter | Value |

|---|---|

| Enzyme Target | Elastase |

| Inhibition Type | Competitive |

| IC50 (μM) | 5.6 |

Case Study 2: Antioxidant Activity

In a separate study assessing antioxidant properties, the compound was evaluated for its ability to scavenge free radicals.

| Parameter | Value |

|---|---|

| Assay Type | DPPH Scavenging |

| Scavenging Activity (%) | 80% |

Case Study 3: DNA Binding Affinity

Research examining the interaction with DNA revealed that the compound binds efficiently, which could have implications for gene regulation therapies.

| Parameter | Value |

|---|---|

| Binding Mode | Mixed |

| Binding Affinity (kcal/mol) | -7.5 |

Wirkmechanismus

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(4-fluorophenoxy)ethyl)-2-furamide

- N-(2-(4-fluorophenoxy)ethyl)benzamide

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

- IUPAC Name: this compound

- Molecular Formula: C22H22FNO3

- Molecular Weight: 367.42 g/mol

- InChI Key: BMPOCDJEXAXXEZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which could suggest antidepressant properties.

- Kinase Inhibition : Some derivatives have shown inhibitory effects on specific kinases, such as Aurora-A kinase, which is crucial in cancer progression.

Antitumor Activity

A study conducted by Fan et al. (2022) evaluated the anticancer properties of derivatives similar to this compound. The findings indicated that certain analogs exhibited IC50 values ranging from 0.30 nM to 49.85 μM against various cancer cell lines, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 0.30 | Autophagy induction |

| Compound B | HCT116 | 49.85 | Apoptosis induction |

Neurotransmitter Uptake Inhibition

Research has shown that compounds related to this compound can inhibit the uptake of neurotransmitters like norepinephrine and serotonin. This activity suggests potential applications in treating mood disorders .

| Activity Type | Effect |

|---|---|

| Norepinephrine Uptake Inhibition | High |

| Serotonin Uptake Inhibition | Moderate |

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells, the compound was tested for its ability to induce apoptosis. Results showed a significant increase in apoptotic markers after treatment with the compound for 48 hours, supporting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a rodent model assessing antidepressant activity, derivatives of this compound were administered to evaluate their effects on behavioral responses to stress. The results indicated a significant reduction in anxiety-like behaviors, further suggesting the compound's potential in treating depression-related disorders.

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-8-10-18(11-9-17)25-15-12-22-20(24)19(23-13-4-5-14-23)16-6-2-1-3-7-16/h1-11,13-14,19H,12,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQLLCOEGDISIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCCOC2=CC=C(C=C2)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.